Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol
Overview
Description
Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a substituted ethanolamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol typically involves multiple steps:
Preparation of Oxalic Acid: Oxalic acid can be synthesized by the oxidation of carbohydrates or by the reaction of carbon monoxide with sodium hydroxide.
Synthesis of 2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol: This involves the reaction of 4-phenylmethoxyphenol with 3-chloropropylamine to form 3-(4-phenylmethoxyphenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield the final product.
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates such as glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The production of 2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.
Reduction: The compound can be reduced to form glycolic acid.
Substitution: The ethanolamine derivative can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, diethyl ether.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Glycolic acid.
Substitution: Various substituted ethanolamines.
Scientific Research Applications
Chemistry
Catalysis: Oxalic acid is used as a catalyst in various organic reactions.
Synthesis: The ethanolamine derivative is used in the synthesis of pharmaceuticals and agrochemicals.
Biology
Metabolism Studies: Oxalic acid is studied for its role in plant and animal metabolism.
Medicine
Drug Development: The ethanolamine derivative is explored for its potential as a therapeutic agent.
Industry
Cleaning Agents: Oxalic acid is used in cleaning and bleaching applications.
Mechanism of Action
The mechanism of action of oxalic acid involves its ability to chelate metal ions, making it effective in removing rust and stains . The ethanolamine derivative acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid used in analytical chemistry.
Calcium Oxalate: A naturally occurring compound found in plants.
Uniqueness
Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol is unique due to its combination of oxalic acid and ethanolamine properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.C2H2O4/c20-13-12-19-11-4-14-21-17-7-9-18(10-8-17)22-15-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-3,5-10,19-20H,4,11-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXMBCAWLOGTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.